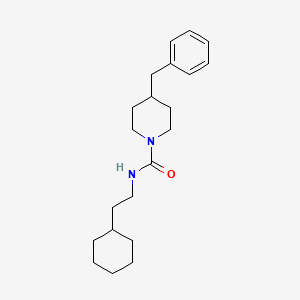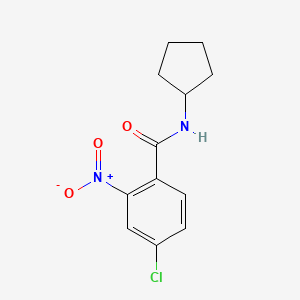
4-chloro-N-cyclopentyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopentyl-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The compound is known to exhibit diverse biochemical and physiological effects, making it a promising candidate for further exploration.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclopentyl-2-nitrobenzamide is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and proteins involved in inflammation, tumor growth, and cancer cell proliferation. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-cyclopentyl-2-nitrobenzamide exhibits diverse biochemical and physiological effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-cyclopentyl-2-nitrobenzamide in lab experiments include its ability to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and cancer cell proliferation. The compound also exhibits low toxicity and good solubility in aqueous and organic solvents. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-cyclopentyl-2-nitrobenzamide. One potential direction is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the exploration of the compound's potential use in the development of new diagnostic tools. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific domains.
Métodos De Síntesis
The synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is then stirred at room temperature for a few hours to obtain the desired product in good yield.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclopentyl-2-nitrobenzamide has been extensively studied for its potential applications in various scientific domains. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-chloro-N-cyclopentyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-5-6-10(11(7-8)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBJCJQRSGWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopentyl-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

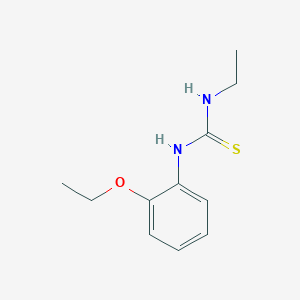
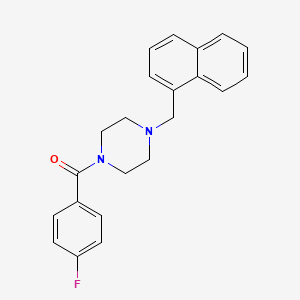
![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)
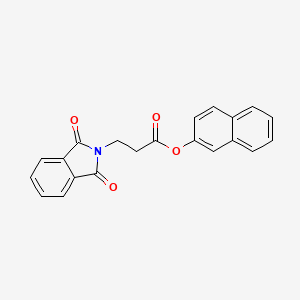

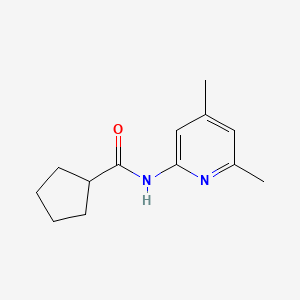
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)

![3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5810781.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
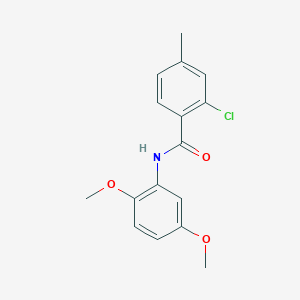
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)

